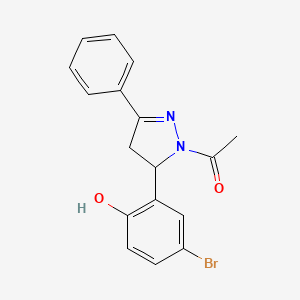

1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

1-(5-(5-Bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a 5-bromo-2-hydroxyphenyl group at position 5 and a phenyl group at position 2. Pyrazoline derivatives are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties . This compound has been synthesized and evaluated in studies focusing on BRAF kinase inhibition, antibacterial activity, and structural analysis .

Properties

IUPAC Name |

1-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O2/c1-11(21)20-16(14-9-13(18)7-8-17(14)22)10-15(19-20)12-5-3-2-4-6-12/h2-9,16,22H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOUGFWDIGZVRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multiple steps, starting with the bromination of phenol to introduce the bromo group at the 5-position. Subsequent steps may include the formation of the pyrazolyl ring through condensation reactions with hydrazine and appropriate ketones or aldehydes.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed to convert the bromo group to a hydrogen atom, resulting in the formation of a hydroxyl group.

Substitution: Substitution reactions at the pyrazolyl ring or phenyl ring can introduce various functional groups, expanding the compound's chemical diversity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

Reduction: Hydroxylated derivatives.

Substitution: A wide range of substituted pyrazoles and phenyl derivatives.

Scientific Research Applications

Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.

Industry: The compound's unique chemical properties make it valuable in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls or inhibition of essential enzymes. The exact mechanisms can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Tyrosinase Inhibition

- Compound 1d: 1-(5-(3,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exhibits potent tyrosinase inhibition (IC50 = 0.301 µM), attributed to its 3,4-dihydroxyphenyl group, which facilitates competitive binding to the enzyme’s active site .

- Target Compound : The 5-bromo-2-hydroxyphenyl substituent lacks the 3,4-dihydroxy motif, likely reducing tyrosinase affinity. However, bromine’s electron-withdrawing nature may enhance stability or alter binding kinetics in other biological targets .

BRAF Kinase Inhibition

- Compound 3d: 1-(5-(5-Chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone shows strong BRAF V600E inhibition (IC50 = 0.18 µM) in docking studies. Chlorine’s moderate size and electronegativity optimize hydrophobic interactions in the kinase active site .

- Compound 3m: 1-(3-(4-Chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone demonstrates enhanced tumor growth suppression due to dual bromine substitutions, which increase steric bulk and binding affinity .

- Target Compound : The single bromine at position 5 may provide intermediate activity compared to 3d (Cl) and 3m (Br2). Structural studies suggest bromine’s larger atomic radius could hinder or improve binding depending on the target’s active site geometry .

Antibacterial Activity

- 4-Chlorophenyl Analogue: 1-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethanone exhibits maximum antibacterial activity among tested derivatives, likely due to the 4-chloro group’s balanced hydrophobicity and electronic effects .

- Target Compound : The 5-bromo-2-hydroxyphenyl group may reduce antibacterial efficacy compared to the 4-chloro analogue, as bromine’s larger size could disrupt membrane penetration or target binding .

Structural and Substituent Effects

Crystallographic Analysis

| Compound | Substituents | Dihedral Angles (°) | Crystal Packing Features |

|---|---|---|---|

| Target Compound | 5-Bromo-2-hydroxyphenyl | Not reported | Likely C–H⋯π or halogen interactions |

| 1-[5-(4-Methoxyphenyl)-3-phenyl] | 4-Methoxyphenyl | 6.49° (pyrazoline/phenyl) | C–H⋯O chains along [100] direction |

| 1-{5-[4-(Hexyloxy)phenyl]-3-phenyl} | 4-Hexyloxyphenyl | 1.96° (pyrazoline/phenyl) | Weak C–H⋯π interactions |

Substituent Impact on Activity

- Electron-Withdrawing Groups (Br, Cl) : Enhance stability and binding affinity in kinase targets (e.g., BRAF V600E) but may reduce antibacterial efficacy due to increased hydrophobicity .

- Hydroxyl Groups : Improve solubility and hydrogen-bonding capacity, critical for tyrosinase inhibition. However, the 2-hydroxy position in the target compound may limit activity compared to 3,4-dihydroxy analogues .

Key Research Findings

- BRAF Inhibition : Bromine-substituted pyrazolines (e.g., 3m) show superior tumor growth suppression compared to chloro analogues, suggesting halogen size correlates with potency in kinase targets .

- Antibacterial Activity : Chlorine substituents outperform bromine in membrane-targeting applications, likely due to optimized lipophilicity .

- Structural Flexibility : Substituents like methoxy or hexyloxy reduce dihedral angles between aromatic rings, enhancing planarity and π-stacking interactions .

Biological Activity

1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound belonging to the pyrazoline class. Its unique structural features, including a pyrazole ring substituted with phenyl and hydroxyphenyl groups, confer various biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is , with a molecular weight of approximately 332.19 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄BrN₂O₂ |

| Molecular Weight | 332.19 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water partition coefficient) | 2.04 |

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The presence of bromine and hydroxy groups enhances its reactivity and potential for further modifications, allowing for the development of diverse derivatives with varied biological activities .

Antimicrobial Activity

Research indicates that compounds within the pyrazoline class exhibit significant antimicrobial properties. In vitro studies have shown that 1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of carbonic anhydrase isoforms (hCAII, hCAIX, hCAXII). The presence of electron-withdrawing groups like bromine significantly influences its inhibitory activity. For instance, one derivative showed an IC₅₀ value of 0.24 ± 0.08 μM against hCAII, indicating strong enzyme inhibition .

Molecular docking studies have been employed to elucidate the interaction between 1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone and various biological targets. These studies reveal that the compound binds effectively to active sites on target proteins, potentially disrupting their function and leading to therapeutic effects .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

- Antibacterial Efficacy : A study tested various derivatives of pyrazoline compounds against bacterial strains, revealing that those with bromine substitutions exhibited enhanced antibacterial properties.

- Enzyme Inhibition : Another study focused on the inhibition of carbonic anhydrase isoforms by derivatives of this compound, demonstrating that specific substitutions could significantly increase inhibitory potency.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves refluxing 5-bromo-2-hydroxybenzaldehyde derivatives with phenylhydrazine or substituted hydrazines in ethanol, using catalysts like piperidine to facilitate cyclocondensation . Key parameters for optimization include:

- Catalyst concentration : Excess piperidine (>10 mol%) improves cyclization efficiency but may increase side products.

- Reaction time : Extended reflux (6–12 hours) ensures complete dihydro-pyrazole ring formation.

- Solvent choice : Anhydrous ethanol minimizes hydrolysis of intermediates . Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification, with yields typically ranging from 45–65% .

Q. How can spectroscopic techniques confirm the molecular structure and regioselectivity of this compound?

- FT-IR : Key peaks include C=O stretching (~1680 cm⁻¹), O–H (phenolic, ~3200 cm⁻¹), and C–Br vibrations (~600 cm⁻¹) .

- NMR : H NMR reveals diastereotopic protons on the dihydropyrazole ring (δ 3.2–4.1 ppm, ABX splitting) and aromatic protons (δ 6.8–7.5 ppm). C NMR confirms the acetyl group (δ ~200 ppm) and quaternary carbons .

- X-ray crystallography : Single-crystal studies (e.g., monoclinic P2₁/c system, a = 5.3937 Å, β = 95.144°) validate bond lengths and angles, particularly the planar dihydropyrazole ring .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) resolve contradictions between experimental and theoretical data on electronic properties?

Discrepancies in HOMO-LUMO gaps or electrostatic potential maps often arise from solvent effects or incomplete basis sets in DFT calculations. To address this:

- Solvent correction : Use polarizable continuum models (PCM) for IR or UV-Vis data comparisons .

- Basis set selection : B3LYP/6-311++G(d,p) provides reliable agreement with experimental dipole moments and Mulliken charges .

- MD simulations : Analyze conformational stability (e.g., dihedral angles of the dihydropyrazole ring) under simulated physiological conditions to validate crystallographic data .

Q. What strategies ensure regioselective functionalization of the dihydropyrazole ring for derivatization studies?

Regioselectivity is influenced by steric and electronic factors:

- Electrophilic substitution : Bromine at the 5-position of the phenolic ring directs electrophiles to the para position due to steric hindrance from the acetyl group .

- Nucleophilic attack : Use bulky bases (e.g., LDA) to deprotonate the hydroxyl group, enabling selective alkylation or acylation .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids target the brominated phenyl ring, confirmed by F NMR (if fluorinated partners are used) .

Q. How can in vitro pharmacological screening protocols be designed to evaluate this compound’s bioactivity?

- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains, with MIC values compared to ciprofloxacin .

- Antioxidant activity : DPPH radical scavenging (IC₅₀) and FRAP assays, noting interference from the phenolic hydroxyl group .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293), with dose-response curves analyzed using GraphPad Prism .

Q. What crystallographic insights explain intermolecular interactions affecting solubility or stability?

X-ray data (e.g., Z = 4, V = 1974.6 ų) reveal:

- Hydrogen bonding : O–H···O=C interactions between phenolic hydroxyl and acetyl groups stabilize the crystal lattice .

- π-π stacking : Phenyl rings exhibit face-to-edge interactions (3.8–4.2 Å spacing), influencing solubility in polar solvents .

- Halogen bonding : Bromine participates in weak C–Br···O contacts (3.2–3.5 Å), critical for co-crystal engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.